REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[Cl:11])=[N+:2]=[N-:3].[Br:12]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.O>C1C=CC=CC=1>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:12])=[CH:6][C:5]=1[Cl:11])=[N+:2]=[N-:3]
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Name
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|
Quantity
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17.14 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])C1=C(C=C(C=C1)C)Cl
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Name
|
|
Quantity
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80 mL
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Type
|
solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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1.64 g
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Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed in the shade in a nitrogen stream for 10 hr
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Duration
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10 h
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Type
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FILTRATION
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Details
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the mixture was filtrated
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Type
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EXTRACTION
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Details
|
extracted with ether
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Type
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WASH
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Details
|
washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
the obtained brown oil was purified by silica gel column chromatography (eluent; hexane)
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Name
|
|
Type
|
product
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Smiles
|
N(=[N+]=[N-])C1=C(C=C(CBr)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |